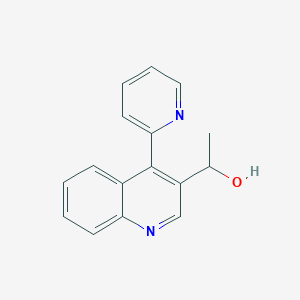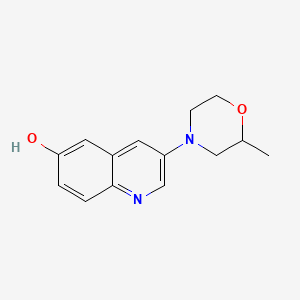![molecular formula C16H15NO4 B13882800 Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyridine ring, which is further substituted with an acetyloxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be achieved through several methods. One common synthetic route involves the reaction of 4-bromopyridine with (4-(methoxycarbonyl)phenyl)boric acid in the presence of bis-triphenylphosphine-palladium (II) chloride and sodium carbonate in 1,2-dimethoxyethane under an inert atmosphere at 90°C for 10 hours . Another method involves the addition of sodium hydroxide to a solution of methyl 4-pyridin-4-yl-benzoate in ethanol, followed by stirring at 60°C for 2 hours .
Análisis De Reacciones Químicas
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory mediators and signaling pathways .
Comparación Con Compuestos Similares
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(pyridin-4-yl)benzoate: This compound lacks the acetyloxymethyl group, making it less reactive in certain chemical reactions.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but differs in its functional groups and overall reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-10-15-9-14(7-8-17-15)12-3-5-13(6-4-12)16(19)20-2/h3-9H,10H2,1-2H3 |
Clave InChI |
SDUBXCIFCJPFOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)


![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)


![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)


![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)


